Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester
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Overview
Description
Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its complex structure, which includes a butanoic acid backbone, a phenoxy group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing butanoic acid and ethanol. Butanoic acid can then interact with cellular pathways, potentially modulating inflammatory responses or exhibiting antimicrobial activity. The phenoxy group may also interact with specific receptors or enzymes, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 1,1-dimethylethyl ester: Similar ester structure but lacks the phenoxy group.
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: Contains a similar carbonyl group but differs in the position of the substituents.
Butanoic acid, 3-hydroxy-, ethyl ester: Contains a hydroxyl group instead of a phenoxy group.
Uniqueness
Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61190-91-8 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
ethyl 4-(3-tert-butylphenoxy)-3-oxobutanoate |
InChI |
InChI=1S/C16H22O4/c1-5-19-15(18)10-13(17)11-20-14-8-6-7-12(9-14)16(2,3)4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
RUDDSQGAZLMZFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=CC(=C1)C(C)(C)C |
Origin of Product |
United States |
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